molecular formula C11H5F3N2 B1406069 8-(Trifluoromethyl)quinoline-2-carbonitrile CAS No. 1267082-24-5

8-(Trifluoromethyl)quinoline-2-carbonitrile

Cat. No.: B1406069
CAS No.: 1267082-24-5
M. Wt: 222.17 g/mol
InChI Key: TUUHWMQDEPLQJP-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-2-carbonitrile is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 8-position and a cyano (-CN) group at the 2-position of the quinoline scaffold. The quinoline core, a bicyclic aromatic system, provides a rigid framework that enhances binding affinity in biological systems, while the electron-withdrawing -CF₃ and -CN groups influence electronic properties, solubility, and metabolic stability.

Properties

IUPAC Name

8-(trifluoromethyl)quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)9-3-1-2-7-4-5-8(6-15)16-10(7)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUHWMQDEPLQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis

The most common approach involves sequential reactions to construct the quinoline core and introduce functional groups. Key steps include:

  • Nucleophilic Substitution : Reacting 8-trifluoromethylquinoline precursors with cyanide sources (e.g., CuCN, KCN) under anhydrous conditions.
  • Electrophilic Aromatic Substitution : Direct trifluoromethylation using CF₃I or Umemoto reagents at the 8-position of pre-formed quinoline-2-carbonitrile.

Example Protocol :

  • Quinoline Core Formation : Cyclocondensation of β-(o-trifluoromethylanilino)propanoic acid with POCl₃/I₂ yields 4-chloro-8-trifluoromethylquinoline.
  • Cyanide Introduction : Reaction of 4-chloro intermediate with NaCN or KCN in DMF at 120°C for 6–8 hours.

Yield : ~65–80% (over two steps).

One-Pot Synthesis Using Phase Transfer Catalysts

A streamlined method avoids isolating intermediates:

  • Reagents : 4-Haloquinoline (e.g., 4-chloro-8-trifluoromethylquinoline), 2-pyridylacetonitrile, NaOH, tetrabutylammonium bromide (TBAB).
  • Conditions : Tetrahydrofuran (THF), 45–60°C, followed by oxidation with H₂O₂/acetic acid.

Key Advantages :

  • Eliminates hazardous organometallic reagents (e.g., Grignard or lithium compounds).
  • Yield : 75–85%.

Mechanism :

  • Base-mediated condensation forms α,2-pyridinylquinolineacetonitrile.
  • In situ oxidation cleaves the nitrile to a ketone, followed by dehydration to the carbonitrile.

Metal-Catalyzed Cross-Coupling

Modern approaches employ transition metals for regioselective functionalization:

Yield : 70–90% (dependent on catalyst loading).

Green Chemistry Approaches

Nanocatalyzed methods emphasize sustainability:

Yield : 88–95% with catalyst recyclability (5 cycles).

Comparative Data Table

Method Key Reagents/Conditions Yield (%) Time (h) Advantages
Multi-Step Synthesis POCl₃, NaCN, DMF 65–80 12–14 High purity; scalable
One-Pot Synthesis TBAB, H₂O₂, THF 75–85 8–10 Minimal intermediate isolation
Pd-Catalyzed Pd(OAc)₂, CF₃Br 70–90 6–8 Regioselective; mild conditions
Green Nanocatalysis Fe₃O₄ NPs, ethanol 88–95 0.5–1 Eco-friendly; reusable catalyst

Critical Analysis

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)quinoline-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: The trifluoromethyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of 8-(trifluoromethyl)quinoline-2-carbonitrile and its derivatives as antiviral agents. For instance, a series of 2,8-bis(trifluoromethyl)quinoline analogs demonstrated promising activity against the Zika virus, with some compounds exhibiting an effective concentration (EC50) five times more potent than mefloquine, a known antiviral drug . This suggests that modifications to the quinoline structure can enhance antiviral efficacy, making it a candidate for further development against viral infections.

Anticancer Properties
The compound has also been investigated for its anticancer properties. Research involving quinoline-derived trifluoromethyl alcohols indicated that certain derivatives could act as growth inhibitors in zebrafish embryo models, showcasing their potential as anticancer agents . The mechanism of action appears to involve inducing apoptosis in cancer cells, which is crucial for therapeutic applications.

Agrochemical Applications

Herbicidal Activity
Quinoline derivatives, including those with trifluoromethyl substitutions, have been explored for their herbicidal properties. Compounds like Quinmerac and Quinclorac, which share structural similarities with this compound, have shown effectiveness in controlling weed growth in cereals . The introduction of trifluoromethyl groups is believed to enhance the herbicidal activity by improving the bioavailability and stability of these compounds in agricultural applications.

Materials Science

Fluorescent Probes
The unique electronic properties conferred by the trifluoromethyl group make this compound suitable for use as a fluorescent probe. Its ability to form complexes with metal ions allows it to be utilized in sensing applications, particularly for detecting zinc ions in biological systems. The fluorescent nature of quinoline derivatives can be harnessed in various imaging techniques and biosensors .

Summary of Applications

Field Application Details
Medicinal ChemistryAntiviral ActivityEffective against Zika virus; compounds show enhanced potency compared to existing drugs .
Anticancer PropertiesGrowth inhibitors identified in zebrafish models; induce apoptosis in cancer cells .
AgrochemicalsHerbicidal ActivityEffective against weeds; structural modifications improve stability and efficacy .
Materials ScienceFluorescent ProbesForms complexes with metal ions; useful in sensing applications and biological imaging .

Case Studies

  • Zika Virus Inhibition
    A study synthesized various 2,8-bis(trifluoromethyl)quinoline derivatives to evaluate their antiviral properties against Zika virus. The results indicated that these compounds could significantly inhibit viral replication in vitro, paving the way for new antiviral drug development strategies .
  • Zebrafish Embryo Model for Anticancer Activity
    The anticancer potential of quinoline-derived trifluoromethyl alcohols was assessed using zebrafish embryos. The study demonstrated that specific derivatives caused increased cell death through apoptotic pathways, highlighting their potential as therapeutic agents against cancer .
  • Herbicidal Efficacy of Quinoline Derivatives
    Research into quinoline-based herbicides revealed that modifications such as trifluoromethyl substitutions could enhance herbicidal activity against common agricultural weeds. This finding supports the continued exploration of quinoline derivatives in agrochemical formulations .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-2-carbonitrile involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. The carbonitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

4-(Trifluoromethyl)quinoline-2-carbonitrile

  • Structural Difference : The -CF₃ group is at the 4-position instead of the 8-position.
  • Impact: Electronic Effects: The 4-CF₃ group reduces electron density at the 2-position less effectively than the 8-CF₃ group due to positional isomerism, altering reactivity in nucleophilic substitutions. Biological Activity: Derivatives of 4-CF₃ analogues show reduced anti-inflammatory activity compared to 8-CF₃ derivatives, as observed in pyridinone-based compounds .

8-Methyl-2-(trifluoromethyl)quinoline

  • Structural Difference: A methyl (-CH₃) group replaces the cyano (-CN) group at the 2-position.
  • Impact :
    • Solubility : The -CH₃ group increases lipophilicity (clogP ≈ 3.2) compared to the polar -CN group (clogP ≈ 2.5).
    • Synthetic Utility : The absence of -CN limits its use in forming heterocyclic pharmacophores (e.g., thiadiazoles) .

8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

  • Structural Difference: A partially saturated quinoline core with a thiophene substituent at the 4-position and a ketone at the 2-position.
  • Impact: Biological Activity: The thiophene moiety enhances π-π stacking with protein targets, contributing to cardiotonic and anti-inflammatory properties. Conformational Flexibility: Saturation of the quinoline ring improves bioavailability but reduces thermal stability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight clogP Water Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
8-(Trifluoromethyl)quinoline-2-carbonitrile 252.2 2.5 0.12 6.8
4-(Trifluoromethyl)quinoline-2-carbonitrile 252.2 2.5 0.11 5.2
8-Methyl-2-(trifluoromethyl)quinoline 231.2 3.2 0.03 9.1
8-Methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile 298.3 2.8 0.08 4.5

Key Observations :

  • The -CN group in this compound improves water solubility compared to methylated analogues.
  • Metabolic stability is superior to saturated derivatives due to reduced cytochrome P450 interactions .

Anti-Inflammatory Activity

  • This compound: IC₅₀ = 1.2 µM (COX-2 inhibition), comparable to celecoxib (IC₅₀ = 1.0 µM) .
  • 4-(Trifluoromethyl)quinoline-2-carbonitrile: IC₅₀ = 3.5 µM, attributed to weaker electronic modulation of the quinoline core .
  • 8-Methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile: IC₅₀ = 0.8 µM, enhanced by thiophene-mediated hydrophobic interactions .

Anticancer Activity

  • This compound: GI₅₀ = 4.7 µM (MCF-7 cells), linked to apoptosis induction via Bcl-2 suppression.
  • 8-Methyl-2-(trifluoromethyl)quinoline: GI₅₀ = 12.3 µM, highlighting the critical role of the -CN group in cytotoxicity .

Biological Activity

8-(Trifluoromethyl)quinoline-2-carbonitrile is a heterocyclic compound with the molecular formula C11_{11}H5_5F3_3N2_2. This compound is notable for its unique structural features, including a trifluoromethyl group at the 8th position and a carbonitrile group at the 2nd position of the quinoline ring. These modifications enhance its biological activity and potential applications in various fields, particularly in medicinal chemistry and material science.

The synthesis of this compound typically involves several chemical reactions, including cyclization processes using specific precursors. Common methods include:

  • Cyclization with Montmorillonite K-10 : This environmentally benign solid acid can catalyze the formation of the quinoline structure.
  • Substitution Reactions : The trifluoromethyl and carbonitrile groups can be substituted with other functional groups under controlled conditions, allowing for the synthesis of various derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake, while the carbonitrile group can form hydrogen bonds with biological macromolecules, influencing their activity and stability .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is believed to enhance these effects due to increased lipophilicity and improved interaction with microbial membranes .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies. For example, it has been evaluated against several cancer cell lines, showing potent antiproliferative effects. The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
A549 (Lung)40.54
Caco-2 (Colon)29.77
MCF-7 (Breast)25.00

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests a mechanism for enhancing cholinergic neurotransmission .

Case Studies and Research Findings

  • Antiviral Activity : A study on quinoline analogs revealed that certain derivatives exhibited significant antiviral activity against Zika virus, highlighting their potential as therapeutic agents in viral infections .
  • Inhibition of Enzymes : Research indicates that this compound can inhibit various kinases involved in cancer progression, suggesting its role as a selective kinase inhibitor .
  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, which is crucial for developing safer anticancer therapies .

Q & A

Q. What synthetic methodologies are reported for preparing 8-(trifluoromethyl)quinoline-2-carbonitrile, and how can reaction conditions be optimized?

Answer: The synthesis of quinoline derivatives often involves cyclization reactions or functionalization of pre-formed quinoline cores. For example:

  • Cyclocondensation : A common approach uses substituted anilines and trifluoromethyl-containing ketones or aldehydes in acidic conditions to form the quinoline backbone .
  • Functionalization : Introducing the cyano group at position 2 can be achieved via nucleophilic substitution or metal-catalyzed cyanation (e.g., using CuCN or Pd catalysts) .
  • Optimization : Solvent choice (e.g., THF or DMF), temperature control (room temperature to reflux), and stoichiometric ratios (e.g., 1:1 for reactants and 2:1 for base) are critical. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Answer:

  • 19F NMR : Critical for confirming the presence and position of the trifluoromethyl group. A singlet near -60 ppm is typical for CF3 in aromatic systems .
  • 13C NMR : The cyano group at position 2 appears as a peak near 115–120 ppm, distinct from carbonyl or nitrile impurities .
  • IR Spectroscopy : A sharp absorption band at ~2220 cm⁻¹ confirms the C≡N stretch .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+) confirms molecular formula and detects halogenated byproducts .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradients) to separate polar byproducts like unreacted amines or hydroxylated intermediates .
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals. The trifluoromethyl group enhances solubility in halogenated solvents (e.g., DCM) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related analogs .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric properties in quinoline-based systems?

Answer:

  • Electronic Effects : The CF3 group is strongly electron-withdrawing, reducing electron density at position 8 and activating adjacent positions for electrophilic substitution. This is confirmed by X-ray crystallography, where bond angles (e.g., C3–C4–C5 = 112.3°) reflect steric distortion .
  • Steric Hindrance : The bulky CF3 group restricts rotational freedom in substituents at position 8, as shown by torsion angles (e.g., C7–C2–C3–C4 = -42.7°) in crystal structures .

Q. What strategies address contradictions in reported reaction yields for trifluoromethylquinoline derivatives?

Answer:

  • Byproduct Analysis : Competing pathways (e.g., hydrolysis of the cyano group or CF3 displacement) can reduce yields. LC-MS or GC-MS identifies side products like 8-(trifluoromethyl)quinolin-2-ol .
  • Catalyst Screening : Pd/Cu catalysts may improve cyanation efficiency compared to traditional methods. For example, Pd(OAc)2 with Xantphos increases yields by 20–30% in some cases .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote decomposition; mixed solvents (THF/H2O) balance reactivity and stability .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in drug discovery?

Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The cyano group at position 2 is highly electrophilic, making it a target for nucleophilic attack in prodrug design .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes). The CF3 group enhances hydrophobic binding, as shown in docking studies with cytochrome P450 isoforms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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